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Compound of Interest

Compound Name: 3,3-Difluorocyclobutanamine

Cat. No.: B1322466 Get Quote

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight

and Compositional Analysis of 3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-

7)

This document provides a detailed analysis of the molecular weight of 3,3-
Difluorocyclobutanamine hydrochloride, a key building block in medicinal chemistry. Its

unique difluorinated cyclobutyl moiety makes it a valuable intermediate for synthesizing novel

therapeutic agents.[1] Accurate determination of its molecular weight is fundamental for all

quantitative experimental work, including reaction stoichiometry, solution preparation, and

analytical characterization.

Molecular Formula and Structure
3,3-Difluorocyclobutanamine hydrochloride is the hydrochloride salt of 3,3-

difluorocyclobutan-1-amine. The protonation of the primary amine group by hydrochloric acid

results in the formation of an ammonium chloride salt.

Chemical Name: 3,3-difluorocyclobutan-1-amine;hydrochloride[2]

Molecular Formula: C₄H₈ClF₂N[2][3]

Alternative Formula: C₄H₇F₂N·HCl[1][4][5]
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The chemical structure consists of a four-membered carbon ring where the carbon at position 3

is geminally difluorinated, and the carbon at position 1 bears an ammonium group with a

chloride counter-ion.

Physicochemical Data: Molecular Weight
Calculation
The molecular weight is a critical parameter derived from the molecular formula and the

standard atomic weights of the constituent elements. The calculated molecular weight for 3,3-
Difluorocyclobutanamine hydrochloride is 143.56 g/mol .[1][2][6]

The table below provides a comprehensive breakdown of the elemental composition and the

contribution of each element to the total molecular weight.

Element Symbol Count
Standard
Atomic Weight
( g/mol )

Total Mass
Contribution (
g/mol )

Carbon C 4 12.011 48.044

Hydrogen H 8 1.008 8.064

Chlorine Cl 1 35.453 35.453

Fluorine F 2 18.998 37.996

Nitrogen N 1 14.007 14.007

Total C₄H₈ClF₂N 16 143.564

Logical Derivation of Molecular Weight
The final molecular weight is the summation of the mass contributions of all atoms in the

molecular formula. The diagram below illustrates this hierarchical relationship.
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3,3-Difluorocyclobutanamine HCl
C₄H₈F₂NCl

Total Molecular Weight = 143.56 g/mol

Σ

Carbon (C)
4 × 12.011

Hydrogen (H)
8 × 1.008

Fluorine (F)
2 × 18.998

Nitrogen (N)
1 × 14.007

Chlorine (Cl)
1 × 35.453

Click to download full resolution via product page

Diagram illustrating the summation of elemental mass contributions.

Experimental Protocols
The molecular weight of 143.56 g/mol is a theoretical value calculated from the standard

isotopic abundances of the elements. In a research and development setting, this value would

be confirmed experimentally.

Methodology for Experimental Confirmation (High-Resolution Mass Spectrometry - HRMS):

Sample Preparation: A dilute solution of 3,3-Difluorocyclobutanamine hydrochloride is

prepared in a suitable volatile solvent, such as methanol or water.

Instrumentation: A high-resolution mass spectrometer, typically an Orbitrap, TOF (Time-of-

Flight), or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) instrument, is used.

Ionization: Electrospray ionization (ESI) in positive ion mode is employed. This technique is

ideal for polar and ionic compounds, and it will detect the cationic species [C₄H₈F₂N]⁺, which

is the 3,3-difluorocyclobutylammonium ion.
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Mass Analysis: The instrument is calibrated using a known standard. The mass-to-charge

ratio (m/z) of the protonated molecule (the parent compound, less the chloride) is measured

with high precision (typically to four or five decimal places).

Data Analysis: The experimentally observed monoisotopic mass of the cation ([M-Cl]⁺) is

compared to its theoretical exact mass (108.0601 Da). The high accuracy of the

measurement allows for unambiguous confirmation of the elemental composition. The mass

of the full hydrochloride salt is not directly observed, as the salt dissociates during the ESI

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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